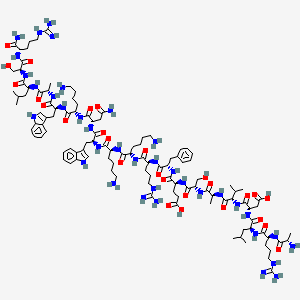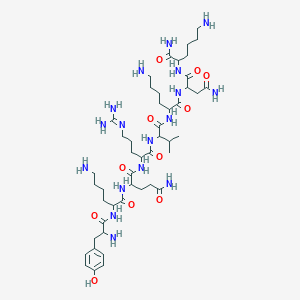
137756-45-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iα52 is a naturally processed peptide encompassed the residues 52-68 of the murine I-Eα chain and may contribute to selection of immature T cells.
Applications De Recherche Scientifique
Software Frameworks in Scientific Research
Scientific software frameworks have become crucial for grid-enabling existing applications and developing new ones. These frameworks compare and contrast existing scientific frameworks and extrapolate trends, emphasizing improved programming productivity in scientific research (Appelbe et al., 2007).
Evaluation of Citation Impact in Medical Research
The evaluation of citation impact based on disciplinary benchmarks in medical research is another application. This process involves mapping subdisciplines to categories of the Web of Science and establishing benchmarks for assessing academic influence, relevant for performance assessment in different scientific subjects (Xu Pei-yang, 2012).
Citizen Science in Radiation Research
Citizen science projects, like one in Sweden involving the public in collecting and analyzing samples for radioactivity measurement, utilize scientific research applications. This project aims to compare current levels of 137Cs with those after the Chernobyl accident and study the exchange of caesium in organisms (Gustavsson et al., 2020).
Legal Framework for Scientific Research
The legal framework, particularly copyright and licensing issues, is critical for scientific research. Researchers face challenges in making their work available for reproducibility and peer-review, necessitating a sound understanding of legal strategies (Stodden, 2009).
Data Sharing Practices in Scientific Research
Data sharing is a significant part of the scientific method, allowing for the verification of results and extension of research. Studies on data sharing practices reveal barriers and enablers in this domain, highlighting the importance of data management in the research lifecycle (Tenopir et al., 2011).
Use of 137Cs as a Tracer for Soil Erosion Assessment
The use of 137Cs as a tracer for assessing soil erosion rates is a notable application in geosciences. Despite criticisms, it has been recognized as an effective method, provided it is based on suitable and statistically sound sampling (Mabit et al., 2013).
Decontamination of 137Cs from Surfaces
Research on decontamination technologies, like Hydrogel, for removing 137Cs from building material surfaces is vital in environmental science and homeland security. This research helps evaluate and improve methods for decontaminating high-value buildings and infrastructure (Yaar et al., 2017).
Propriétés
Numéro CAS |
137756-45-7 |
|---|---|
Nom du produit |
137756-45-7 |
Formule moléculaire |
C₇₃H₁₁₈N₂₀O₂₅ |
Poids moléculaire |
1675.84 |
Séquence |
One Letter Code: ASFEAQGALANIAVDKA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










